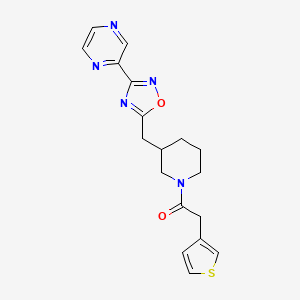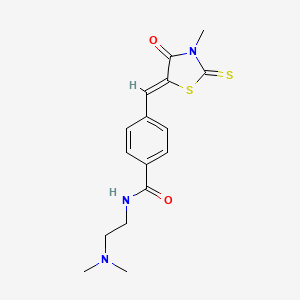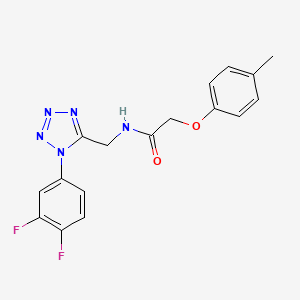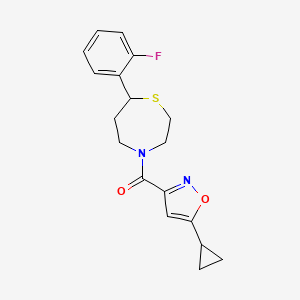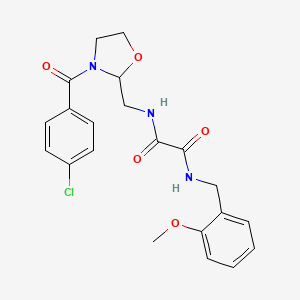
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, also known as Linezolid, is an antibiotic used to treat various bacterial infections.
科学的研究の応用
Novel Synthesis Methods
Researchers have developed novel methods for synthesizing functionalized oxazolidinones, highlighting the importance of N1-[(3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl]-N2-(2-methoxybenzyl)oxalamide in creating enantiomerically pure compounds. For instance, Park et al. (2003) describe the stereoselective synthesis of oxazolidinones from chiral aziridines, showcasing the versatility of oxazolidinone derivatives in synthesizing chiral auxiliaries and amino alcohol analogues Park et al., 2003.
Heterocyclic Compound Synthesis
The compound's structure aids in the synthesis of new heterocyclic compounds, as demonstrated by Tlekhusezh et al. (1996), who explored the preparation of oxazolidine, oxazolidin-2-one, and other derivatives through reactions of N-benzyl(heptyl)-3benzyl(hepiyl)amino-4-hydroxybutanamide, indicating a broad applicability in developing pharmaceuticals and materials Tlekhusezh, Badovskaya, & Tyukhteneva, 1996.
Ring-Opening Reactions
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is used in studies like the one by Bensa et al. (2008), which investigates the ring-opening of oxazolidinones with Grignard reagents to form tertiary carboxylic amides, a method that could enhance the synthesis of complex molecules for pharmaceutical applications Bensa, Coldham, Feinäugle, Pathak, & Butlin, 2008.
Antimicrobial Activity
The antimicrobial properties of derivatives have been explored, indicating the potential for pharmaceutical applications. Desai et al. (2013) synthesized and screened oxazolidinone derivatives for antibacterial and antifungal activities, suggesting the compound's relevance in developing new antimicrobials Desai, Rajpara, & Joshi, 2013.
Molecular and Structural Studies
Compounds related to N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide have been studied for their molecular and electronic properties. For example, Beytur and Avinca (2021) conducted molecular, electronic, nonlinear optical, and spectroscopic analysis on heterocyclic compounds, providing insights into the electronic properties and potential applications in material science Beytur & Avinca, 2021.
特性
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c1-29-17-5-3-2-4-15(17)12-23-19(26)20(27)24-13-18-25(10-11-30-18)21(28)14-6-8-16(22)9-7-14/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHQXEWFSJQEJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

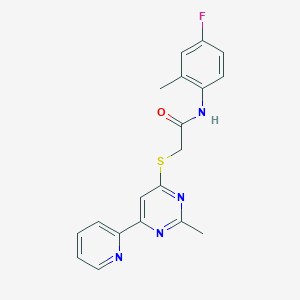


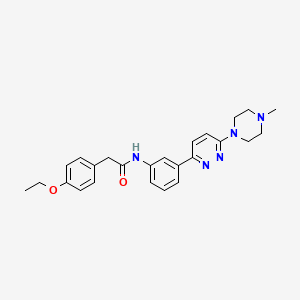
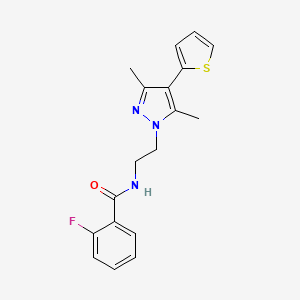
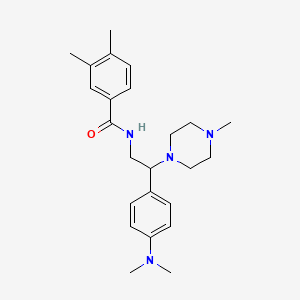

![N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide](/img/structure/B2381437.png)
